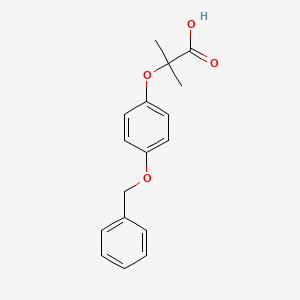
2-(p-(Benzyloxy)phenoxy)-2-methylpropionic acid
Cat. No. B8486521
M. Wt: 286.32 g/mol
InChI Key: IHQRCMUWPFBYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04182776
Procedure details


To a solution of 10.0 g of hydroquinone monobenzyl ether in 40 ml of hexamethylphosphoramide is added 2.7 g of sodium methoxide. The mixture is stirred 10 minutes and 10.3 g of ethyl 2-bromoisobutyrate is added. The mixture is heated at 120° C. for 22 hours. After standing, the mixture is filtered. The solid is dissolved in 150 ml of ethanol-water (9:1) and 10 g of potassium hydroxide is added. The mixture is refluxed for 6 hours, acidified with concentrated hydrochloric acid, diluted with water, filtered and the solid washed with water to give crystals. The crystals ae dissolved in aqueous sodium hydroxide and the solution extracted once with chloroform and once with ether. The aqueous layer is acidified with concentrated hydrochloric acid and the mixture filtered. The solid is recrystallized from glacial acetic acid to give white crystals, mp 134°-137° C.
Name
hydroquinone monobenzyl ether
Quantity
10 g
Type
reactant
Reaction Step One

Name
sodium methoxide
Quantity
2.7 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
C1(C(C2[C:14]([CH2:15][O:16][CH2:17][C:18]3[C:23](C4C(=CC=C(O)C=4)O)=[CH:22][CH:21]=[CH:20][CH:19]=3)=[CH:13][CH:12]=[CH:11][CH:10]=2)=CC(=CC=1)O)O.C[O-:33].[Na+].Br[C:36]([CH3:43])([CH3:42])[C:37]([O:39]CC)=[O:38]>CN(C)P(N(C)C)(N(C)C)=O.[OH-].[Na+]>[CH2:17]([O:16][C:15]1[CH:10]=[CH:11][C:12]([O:33][C:36]([CH3:43])([CH3:42])[C:37]([OH:39])=[O:38])=[CH:13][CH:14]=1)[C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1 |f:1.2,5.6|
|
Inputs


Step One
|
Name
|
hydroquinone monobenzyl ether
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1(O)C(=CC(O)=CC1)C1=CC=CC=C1COCC1=CC=CC=C1C=1C(O)=CC=C(C1)O
|
|
Name
|
sodium methoxide
|
|
Quantity
|
2.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
Step Two
|
Name
|
|
|
Quantity
|
10.3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)OCC)(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture is filtered
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The solid is dissolved in 150 ml of ethanol-water (9:1)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
10 g of potassium hydroxide is added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is refluxed for 6 hours
|
|
Duration
|
6 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the solid washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give crystals
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the solution extracted once with chloroform and once with ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid is recrystallized from glacial acetic acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give white crystals, mp 134°-137° C.
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(OC(C(=O)O)(C)C)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
